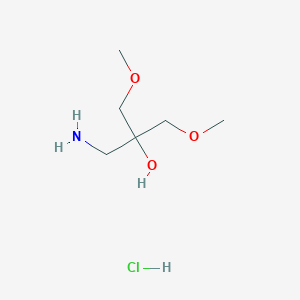![molecular formula C17H24N2O4S B2459517 1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane CAS No. 2320525-15-1](/img/structure/B2459517.png)
1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the diazepane ring, the introduction of the cyclobutyl group, and the attachment of the benzo[b][1,4]dioxin group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The diazepane and cyclobutyl rings would likely adopt puckered conformations due to ring strain. The benzo[b][1,4]dioxin group is aromatic and would be planar .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The diazepane ring might be susceptible to reactions with acids or bases, while the benzo[b][1,4]dioxin group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the arrangement of atoms and the types of functional groups present .Applications De Recherche Scientifique
Inhibition de l'uréase
Le complexe de cuivre (II) de l'acide (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylique (HL₁) présente une activité inhibitrice puissante de l'uréase. L'uréase est une enzyme impliquée dans l'hydrolyse de l'urée en ammoniac et en dioxyde de carbone. La CI₅₀ du complexe (concentration inhibitrice à 50 %) est remarquablement faible à 0,56 μmol/L, surpassant le contrôle positif de l'acide acétohydroxamique (AHA) avec une CI₅₀ de 10,95 μmol/L .
Propriétés antibactériennes
Bien que des études supplémentaires soient nécessaires, les dérivés de ce composé peuvent présenter des effets antibactériens. Les chercheurs ont exploré des structures similaires pour leur potentiel dans la lutte contre les infections bactériennes .
Chimie de coordination
La structure cristalline de (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)méthyl)phényl)hydrazono]malononitrile met en évidence sa chimie de coordination. L'étude de ses complexes métalliques pourrait conduire à de nouveaux matériaux aux propriétés intéressantes .
Chimie médicinale
Les dérivés contenant le motif 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine ont été étudiés pour leurs applications médicinales potentielles. Ces composés peuvent présenter une bioactivité, ce qui les rend pertinents dans la découverte de médicaments .
Synthèse organique
La structure unique du composé offre des possibilités de transformations synthétiques. Les chercheurs explorent sa réactivité dans diverses réactions, notamment les cyclisations et les modifications de groupes fonctionnels .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclobutyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-24(21,15-5-6-16-17(13-15)23-12-11-22-16)19-8-2-7-18(9-10-19)14-3-1-4-14/h5-6,13-14H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBDISUAYVWEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

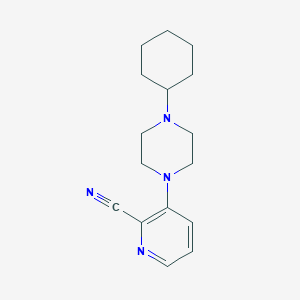
![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)
![2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2459442.png)
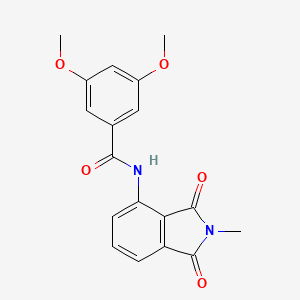
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine](/img/structure/B2459444.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)
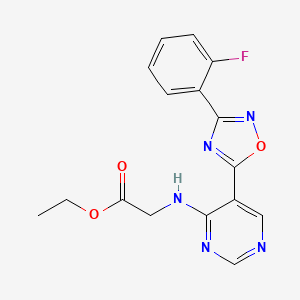
![Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2459450.png)
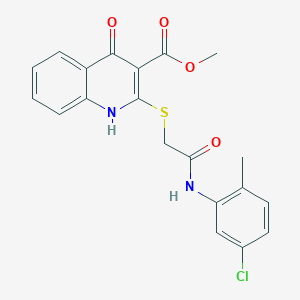
![N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2459453.png)

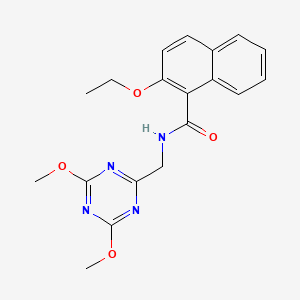
![3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one](/img/structure/B2459456.png)
